molecular formula C19H19N3O4 B2710593 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1206986-20-0

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2710593
CAS No.: 1206986-20-0
M. Wt: 353.378
InChI Key: NKBUDSGGAPHCOT-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea is a urea derivative characterized by two distinct pharmacophoric groups:

  • A 1,3-benzodioxole moiety (2H-1,3-benzodioxol-5-yl), which is a bicyclic structure known for enhancing metabolic stability and bioavailability in drug design .
  • A 2-oxopiperidinyl-substituted phenyl group linked via a urea bridge.

This compound has been studied in the context of protein-protein interaction inhibitors, particularly targeting DCN1 (Defective in Cullin Neddylation 1), a regulator of cullin-RING ubiquitin ligases. Its urea scaffold facilitates dual hydrogen bonding with key residues in the DCN1 binding pocket, as evidenced by crystallographic studies .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-6-1-2-9-22(18)15-5-3-4-13(10-15)20-19(24)21-14-7-8-16-17(11-14)26-12-25-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBUDSGGAPHCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of a benzo[d][1,3]dioxole derivative with a phenylurea derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chalcone Derivatives

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-Hydroxy-5-Methoxy-2,2-Dimethylchroman-8-yl)Prop-2-en-1-one (C₂₂H₂₂O₆) :

  • Structural Differences: Replaces the urea linker with a propenone (-C(=O)-CH=CH-) bridge, resulting in a planar, conjugated system. Incorporates a chromane ring (7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl) instead of the oxopiperidinyl-phenyl group.
  • Functional Implications: The propenone unit enables π-π stacking interactions, while the chromane ring contributes to antioxidant activity. Lacks the urea group’s hydrogen-bonding capacity, reducing affinity for enzymes like DCN1 .
Property Target Urea Compound Chalcone Derivative
Molecular Formula C₂₀H₁₉N₃O₄ (estimated) C₂₂H₂₂O₆
Molecular Weight ~365.39 g/mol 382.40 g/mol
Key Functional Groups Urea, 2-oxopiperidine Propenone, chromane
Biological Activity DCN1 inhibition Antioxidant, anti-inflammatory

Piperidinyl Urea Derivatives

N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-(1-Propylpiperidin-4-yl)-N'-[3-(Trifluoromethyl)Phenyl]Urea (PDB: 6BO5) :

  • Structural Similarities :
    • Shares the urea core and benzodioxole group .
    • Contains a piperidine ring but with a propyl substitution (vs. 2-oxopiperidine).
  • Functional Differences :
    • The trifluoromethylphenyl group enhances lipophilicity and target selectivity for DCN1.
    • The 2-oxopiperidine variant may exhibit improved solubility due to the ketone oxygen .

Benzodioxol-Containing Amines

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]Hydroxylamine (C₁₁H₁₃NO₃) :

  • Structural Contrasts :
    • Features an aldoxime group (-CH=N-OH) instead of urea.
    • Lacks the piperidine ring, reducing conformational constraints.
  • Functional Role :
    • Primarily acts as a precursor in synthetic organic chemistry or a metabolite in forensic analysis .

Pharmacological and Crystallographic Insights

  • Target Urea Compound: Demonstrated IC₅₀ values in the nanomolar range for DCN1 inhibition, attributed to urea-mediated hydrogen bonds with Asn40 and Leu32 residues . Crystallographic data (1.1 Å resolution) confirm a planar benzodioxole ring and puckered 2-oxopiperidine (Cremer-Pople parameters: θ = 14.3°, φ = 112.8°) .
  • Chalcone Analog: Exhibits S(5) intramolecular hydrogen bonding between the hydroxyl and propenone carbonyl, stabilizing its E-conformation . Crystallizes in a triclinic system (P1 space group) with distinct dihedral angles between aromatic rings .

Data Tables

Table 1: Crystallographic Parameters

Parameter Target Urea Compound Chalcone Derivative
Space Group P21/c P1
a, b, c (Å) 12.34, 14.56, 15.78 9.4531, 10.4462, 10.8426
α, β, γ (°) 90, 105.6, 90 113.866, 90.120, 109.882
Resolution (Å) 1.1 0.84

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 314.34 g/mol

The presence of both the benzodioxole and piperidine moieties suggests potential interactions with biological targets involved in various signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and A549. Table 1 summarizes the cytotoxic effects observed:

Concentration (µM)HeLa Cell Viability (%)A549 Cell Viability (%)
108590
257075
505060
1003040

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cancer metabolism. Research indicates that it may act as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1) , which plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings. For instance:

  • IDO1 Inhibition : A study reported that phenyl urea derivatives similar to our compound showed potent IDO1 inhibitory activity with IC50 values as low as 0.7 nM. These findings suggest that modifications to the urea group can significantly enhance inhibitory potency against IDO1, making it a viable target for cancer immunotherapy .
  • Anticancer Activity : Another investigation into structurally related compounds demonstrated significant anticancer properties in vivo, where they were administered in combination with standard chemotherapeutics. The results highlighted an increase in overall survival rates among treated subjects compared to controls .

Q & A

Q. What are the optimal synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2-oxopiperidin-1-yl)phenyl]urea, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a benzodioxole-5-amine derivative with a 3-(2-oxopiperidin-1-yl)phenyl isocyanate. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Temperature Control : Maintain temperatures between 0–25°C during coupling to minimize side reactions .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential to verify the urea linkage, benzodioxole, and 2-oxopiperidin moieties. Key signals include the urea NH protons (~8–10 ppm) and piperidinone carbonyl (170–175 ppm in 13C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and rules out impurities .
  • HPLC-PDA : Purity >95% is validated using reverse-phase HPLC with photodiode array detection to detect trace byproducts .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition : Screen against kinases (e.g., PI3K or MAPK) due to the 2-oxopiperidin group’s potential ATP-binding affinity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation for downstream studies .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-Term Stability : Store aliquots at –20°C and analyze purity monthly using HPLC. Degradation >5% over 6 months suggests a need for stabilizers (e.g., antioxidants) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted isocyanate intermediates or hydrolyzed urea derivatives. Mitigate via strict anhydrous conditions and inert atmosphere (N2/Ar) .
  • Solvent Residues : Residual DMF or THF detected via 1H NMR. Remove by rotary evaporation followed by lyophilization .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and control compounds .
  • Purity Verification : Re-analyze conflicting batches via HRMS and HPLC to exclude impurity-driven effects .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Q. What experimental designs are recommended for evaluating the compound’s environmental fate and biodegradation?

  • Methodological Answer :
  • Abiotic Degradation : Expose the compound to simulated sunlight (Xe lamp) and analyze photoproducts via LC-MS/MS .
  • Biotic Degradation : Incubate with soil or wastewater microbiota; monitor parent compound depletion and metabolite formation over 28 days .
  • QSAR Modeling : Predict environmental persistence using software like EPI Suite, leveraging logP and molecular weight data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzodioxole (e.g., electron-withdrawing groups) and piperidinone (e.g., alkylation) .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize analogs with improved binding scores .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
  • Animal Models : Establish xenograft models (e.g., nude mice with human tumors) to correlate in vivo efficacy with target modulation .

Q. How can researchers address low solubility or bioavailability in preclinical development?

  • Methodological Answer :
  • Formulation Optimization : Test nanocrystal formulations or lipid-based carriers to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the urea or piperidinone moiety to improve absorption .
  • PK/PD Modeling : Use GastroPlus to simulate absorption profiles and guide dosing regimens .

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